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Core Drug Characteristics and Mechanism of
Action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

The table below summarizes the key technical characteristics of afuresertib.

Feature Description

Drug Name Afuresertib (developmental codes: LAEO02, GSK2110183, ASB183) [1]
Pharmacological ATP-competitive, small-molecule inhibitor [2] [3]

Class

Target Pan-AKT inhibitor (targets AKT1, AKT2, AKT3) [1]

Primary Reversibly competes with ATP for the kinase domain of AKT, inhibiting its
Mechanism phosphorylation and subsequent activation of downstream substrates involved in

cell survival and proliferation [2] [3].
Administration Oral [2]
Afuresertib acts as a potent, low-nanomolar inhibitor that binds to the ATP-binding pocket of AKT,

preventing its activation. This inhibition blocks the phosphorylation of key AKT substrates such as GSK-3[3
and FOXO family proteins, leading to cell cycle arrest and apoptosis [3].
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Preclinical and Clinical Efficacy Data

Afuresertib has shown activity across various cancer types in preclinical and clinical studies.

Cancer Type / Experimental Findings | Efficacy Proposed Mechanism /
Model Model Endpoints Biomarkers

| Hematologic Malignancies (Phase I Trial) [2] | Patients with advanced/refractory disease (N=73) | « MTD:
125 mg/day « ORR: 3 PR, 3 MR (Multiple Myeloma) | Single-agent activity; manageable toxicity profile
(nausea, diarrhea) | | Malignant Pleural Mesothelioma (MPM) (Preclinical) [3] | Six MPM cell lines (e.g.,
ACC-MESO-4, MSTO-211H) | « ICso: Tumor-specific cytotoxicity *+ Apoptosis: 1 Caspase-3/7 activity e
Cell Cycle: G1 phase arrest | t+ p21WAF1/CIP1 expression; | phosphorylation of GSK-33/FOXO; synergy
with cisplatin | | Platinum-Resistant Ovarian Cancer (PROC) (Phase II Trial) [1] | Patients (N=150)
randomized to afuresertib + paclitaxel vs. paclitaxel | « PFS: 4.3 mo (combo) vs 4.1 mo (mono) (HR 0.7,
P=0.139) « OS: 11.2 mo (combo) vs 13.1 mo (mono) (HR 1.2) » Biomarker Subgroup: Improved PFS in p-
AKT-positive tumors | Potential predictive biomarker: p-AKT positivity by IHC |

Detailed Experimental Protocol

For researchers aiming to replicate key preclinical findings, the following methodology outlines the in vitro

assessment of afuresertib's efficacy in Malignant Pleural Mesothelioma (MPM) cell lines [3].

e Cell Lines: Use six MPM cell lines (e.g., ACC-MESO-4, Y-MESO-8A, MSTO-211H, NCI-H28, NCI-
H290, NCI-H2052) and one normal mesothelial cell line (MeT-5A) as a control.

¢ Drug Preparation: Prepare a 10 mM stock solution of afuresertib in DMSO. Perform serial dilutions
in cell culture medium to achieve the desired treatment concentrations (e.g., ranging from 0.1 to 10
HUM).

¢ Viability and ICso Assay: Seed cells in 96-well plates. After 24 hours, treat with afuresertib or
vehicle control (DMSO) for 72 hours. Determine cell viability using a standard MTT or CellTiter-Glo
assay. Calculate ICso values using non-linear regression (sigmoidal dose-response model).

e Apoptosis Assay (Caspase Activity): Treat cells (e.g., ACC-MESO-4, MSTO-211H) with
afuresertib at 1Cso for 24-48 hours. Measure apoptosis using a Caspase-Glo 3/7 assay kit to quantify
caspase-3 and caspase-7 activities.
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e Cell Cycle Analysis: After treating cells with afuresertib for 24 hours, fix with 70% ethanol, treat with
RNase A, and stain with propidium iodide. Analyze DNA content using a flow cytometer to determine
the distribution of cells in G1, S, and G2/M phases.

¢ Western Blot Analysis: Lyse treated cells and quantify protein content. Separate proteins by SDS-
PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473),
total AKT, p-GSK-3[ (Ser9), FOX0O1/3a, p21, and B-actin (loading control). Use HRP-conjugated
secondary antibodies and detect signals via chemiluminescence.

e Combination Studies with Cisplatin: Co-treat cells with afuresertib and increasing concentrations
of cisplatin for 72 hours. Analyze combination effects using the Combination Index (CI) method
according to Chou-Talalay to determine synergy (Cl < 1), additivity (CI = 1), or antagonism (CI > 1).

PIBK/AKT Pathway and Afuresertib's Role

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which

afuresertib exerts its inhibitory effect.
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This diagram shows that afuresertib acts as an ATP-competitive inhibitor, directly binding to AKT and

preventing its activation and subsequent regulation of downstream pro-survival and apoptotic effectors [1]
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[3].

Research and Development Considerations

e Biomarker-Driven Strategy: The efficacy of afuresertib, like other AKT inhibitors, may be
dependent on tumor biomarker status. The phase Il trial in ovarian cancer suggested a more
pronounced benefit in patients with phospho-AKT-positive tumors [1]. Future clinical trials should
prioritize biomarker-enriched patient populations.

e Combination Therapy Rationale: Preclinical data demonstrates that afuresertib can enhance the
cytotoxicity of conventional chemotherapy, such as cisplatin [3]. This supports the clinical
investigation of afuresertib in combination regimens to overcome therapy resistance, a common
consequence of PISBK/AKT/mTOR pathway hyperactivation [4] [5].

¢ Clinical Safety Profile: The most common treatment-related adverse events for afuresertib are
gastrointestinal (e.g., nausea, diarrhea, dyspepsia), which have been generally manageable in clinical
trials [2].

Afuresertib represents a technically validated tool for targeting the AKT node. Its future clinical application

hinges on successful patient stratification via biomarkers and rational combination strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Core Drug Characteristics and Mechanism of Action]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001600#afuresertib-pi3k-

akt-pathway-targeting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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